Fmoc-Arg(c-Pr,Pbf)-OH

Description

BenchChem offers high-quality Fmoc-Arg(c-Pr,Pbf)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Arg(c-Pr,Pbf)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H44N4O7S |

|---|---|

Molecular Weight |

688.8 g/mol |

IUPAC Name |

5-[[(cyclopropylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C37H44N4O7S/c1-21-22(2)33(23(3)29-19-37(4,5)48-32(21)29)49(45,46)41-35(39-24-16-17-24)38-18-10-15-31(34(42)43)40-36(44)47-20-30-27-13-8-6-11-25(27)26-12-7-9-14-28(26)30/h6-9,11-14,24,30-31H,10,15-20H2,1-5H3,(H,40,44)(H,42,43)(H2,38,39,41) |

InChI Key |

IPIXYMSVJYUVNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC6CC6)C |

Origin of Product |

United States |

Foundational & Exploratory

Fmoc-Arg(c-Pr,Pbf)-OH: Technical Guide to Structure, Properties, and Application

[1]

Executive Summary

Fmoc-Arg(c-Pr,Pbf)-OH (CAS: 1060769-41-6) is a specialized, protected non-canonical amino acid derivative used in solid-phase peptide synthesis (SPPS).[1][2][] It serves as a critical building block for generating peptides containing

This guide provides a comprehensive technical breakdown of the compound's chemical architecture, handling protocols, and biological applications, designed for researchers in medicinal chemistry and peptide therapeutics.

Part 1: Chemical Structure & Specifications

Structural Architecture

The compound is an L-arginine derivative characterized by three key modifications:

-

N-

Protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group ensures compatibility with standard basic SPPS cycles. -

Side-Chain Modification: A Cyclopropyl (c-Pr) ring is attached to one of the

-nitrogen atoms of the guanidine group. This is a permanent modification intended to be present in the final peptide. -

Side-Chain Protection: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the remaining guanidine functionality from acid-catalyzed side reactions during synthesis.[4] It is removed during the final global deprotection step.

Physicochemical Properties

| Property | Specification |

| Chemical Name | (2S)-5-[(Z)-N'-cyclopropyl-N''-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

| CAS Number | 1060769-41-6 |

| Molecular Formula | C |

| Molecular Weight | 688.83 g/mol |

| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM.[5][6] |

| Appearance | White to off-white powder |

| Purity Standard | |

| Chirality | L-Configuration |

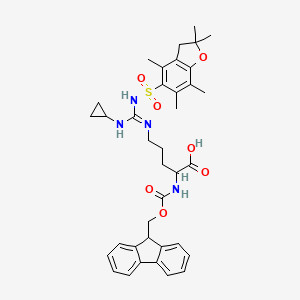

Structural Visualization

The following diagram illustrates the connectivity of the Fmoc, Arginine backbone, Cyclopropyl modification, and Pbf protecting group.[1][7]

Caption: Schematic connectivity of Fmoc-Arg(c-Pr,Pbf)-OH. The Cyclopropyl group is a permanent pharmacophore, while Fmoc and Pbf are transient protecting groups.

Part 2: Biological Utility & Mechanism[8]

Nitric Oxide Synthase (NOS) Inhibition

The primary biological application of incorporating

-

Mechanism: CP-Arg acts as a mechanism-based inactivator . The NOS enzyme attempts to oxidize the cyclopropyl-guanidine moiety. This results in the formation of a radical intermediate that covalently modifies the enzyme's active site heme or adjacent residues, irreversibly inactivating the protein.

-

Peptide Delivery: By embedding CP-Arg into specific peptide sequences, researchers can target the inhibitor to specific subcellular compartments or tissues, improving selectivity over free CP-Arg.

Probing Arginine Deiminases (PADs)

Peptidyl Arginine Deiminases (PADs) convert arginine to citrulline. The bulky, rigid cyclopropyl group serves as a steric probe to map the active site tolerance of PAD enzymes. It can also prevent citrullination at specific sites, stabilizing the peptide against metabolic degradation.

Part 3: Experimental Protocols (SPPS)

Handling & Storage

-

Storage: Store at -20°C in a desiccator. The compound is hygroscopic.

-

Reconstitution: Dissolve in dry DMF or NMP just prior to use. Avoid long-term storage in solution to prevent Fmoc cleavage or Pbf degradation.

Coupling Protocol (Standard Fmoc SPPS)

Due to the steric bulk of the Pbf and Cyclopropyl groups, coupling efficiency can be lower than standard Arginine.

Reagents:

-

Activator: HATU or DIC/Oxyma Pure (Preferred for reducing racemization).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF.

Step-by-Step Workflow:

-

Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 mins.

-

Deprotection: Remove previous Fmoc using 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.

-

Activation:

-

Dissolve Fmoc-Arg(c-Pr,Pbf)-OH (3.0 eq relative to resin loading).

-

Add HATU (2.9 eq) and DIPEA (6.0 eq).

-

Note: Pre-activation for 1-2 minutes is recommended.

-

-

Coupling: Add activated solution to resin. Shake at room temperature for 60–90 minutes .

-

Optimization: For difficult sequences, double coupling is required.

-

-

Monitoring: Verify coupling with a Kaiser test (qualitative) or Chloranil test (for secondary amines).

Cleavage & Global Deprotection

The Pbf group is acid-labile, but the cyclopropyl ring must remain intact.

Cleavage Cocktail (Reagent K equivalent):

-

TFA: 82.5%

-

Phenol: 5%[1]

-

Water: 5%

-

Thioanisole: 5%[1]

-

EDT (Ethanedithiol): 2.5% (Essential scavenger for Pbf byproducts).

Procedure:

-

Incubate resin in cocktail for 2.5 to 3 hours at room temperature.

-

Precipitate peptide in cold diethyl ether.

-

Centrifuge and wash pellet 3x with ether.

-

Lyophilize from water/acetonitrile.

Part 4: Quality Control & Troubleshooting

Analytical Expectations[6]

-

Mass Spectrometry (ESI-MS):

-

Target Mass = [Peptide Backbone] + [Cyclopropyl-Arg Residue].

-

Calculation: The residue mass of Arg(c-Pr) is approximately 196.1 Da (Standard Arg is 156.1 Da + C3H4 (40.0 Da)).

-

Check: Ensure complete removal of Pbf (+252 Da). If +252 peaks are observed, extend cleavage time.

-

Common Issues

| Issue | Cause | Solution |

| Incomplete Coupling | Steric hindrance of c-Pr/Pbf. | Use HATU/HOAt at 50°C or perform double coupling. |

| Pbf Adducts | Re-attachment of Pbf cation to Trp/Tyr. | Increase scavenger load (EDT/Silane) in cleavage cocktail. |

| Cyclopropyl Ring Opening | excessively harsh acid conditions. | Avoid heating during TFA cleavage; keep temperature < 25°C. |

References

-

Olken, N. M., & Marletta, M. A. (1992).[8]

-Allyl- and -

Beatriz, G., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(10), 3162-3169. Link

-

ChemPep Inc. (2025).[1] Product Specifications: Fmoc-Arg(c-Pr,Pbf)-OH (CAS 1060769-41-6).[2][] ChemPep Catalog. Link

-

ChemScene. (2025). Fmoc-Arg(c-Pr,Pbf)-OH Product Data. ChemScene Building Blocks. Link

Sources

- 1. chempep.com [chempep.com]

- 2. testing.chemscene.com [testing.chemscene.com]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. Page loading... [guidechem.com]

- 7. tides.wuxiapptec.com [tides.wuxiapptec.com]

- 8. NG-allyl- and NG-cyclopropyl-L-arginine: two novel inhibitors of macrophage nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-Arg(c-Pr,Pbf)-OH (CAS 1060769-41-6) for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-Arg(c-Pr,Pbf)-OH (CAS 1060769-41-6), a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, the strategic rationale behind its unique combination of protecting groups, and a detailed protocol for its effective application in the synthesis of complex peptides.

Introduction: The Challenge of Arginine in Peptide Synthesis

Arginine, with its strongly basic and nucleophilic guanidinium side chain, is a notoriously challenging residue to incorporate during solid-phase peptide synthesis. Unprotected, this side chain can lead to a host of undesirable side reactions, including interference with coupling reactions and acylation. Effective protection of the guanidinium group is therefore paramount to achieving high-purity, full-length peptides. Fmoc-Arg(c-Pr,Pbf)-OH has emerged as a sophisticated solution, offering a multi-faceted approach to overcoming these challenges.

Deconstructing Fmoc-Arg(c-Pr,Pbf)-OH: A Trifecta of Functionality

The efficacy of this reagent lies in the synergistic interplay of its three key components: the Fmoc group, the Pbf group, and the cyclopropyl modification.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the α-amino group of the arginine backbone. Its primary advantage is its orthogonality to the acid-labile side-chain protecting groups and the resin linkage, allowing for selective deprotection at each step of the peptide elongation cycle.

-

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Group: The Pbf group provides robust protection for the highly reactive guanidinium side chain of arginine.[1] It effectively masks the nucleophilicity of the guanidino group, preventing side reactions during peptide chain elongation.[2] The Pbf group is highly acid-labile and is efficiently removed during the final cleavage of the peptide from the resin, typically with a trifluoroacetic acid (TFA) cocktail.[2]

-

The Cyclopropyl (c-Pr) Modification: The incorporation of a cyclopropyl group on the guanidinium moiety is a strategic design element that imparts several favorable properties. Cyclopropyl groups are known to enhance metabolic stability by being less susceptible to oxidative metabolism.[3] They also introduce conformational constraints, which can lead to increased potency and better receptor binding of the final peptide.[4][5] This modification can also contribute to improved resistance against proteolysis.[6]

Technical Data Summary

| Property | Value | Source |

| CAS Number | 1060769-41-6 | [7] |

| Molecular Formula | C37H44N4O7S | [7] |

| Molecular Weight | 688.83 g/mol | [7] |

| Appearance | White to off-white powder | [8] |

| Solubility | Soluble in polar organic solvents like DMF and DMSO | [9] |

| Storage | Sealed in a dry environment at 2-8°C | ChemScene |

Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Arg(c-Pr,Pbf)-OH is a key building block in the iterative process of Fmoc-based SPPS. The synthesis cycle can be broken down into three main stages: deprotection, coupling, and washing.

Caption: The core iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

The synthesis begins with the deprotection of the Fmoc group from the resin-bound peptide, exposing a free amine. This is typically achieved using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF).[8] The subsequent step involves the coupling of the next amino acid, in this case, Fmoc-Arg(c-Pr,Pbf)-OH. The carboxylic acid of the incoming amino acid is activated by a coupling reagent to facilitate the formation of a peptide bond with the free amine on the resin. Following the coupling reaction, thorough washing steps are performed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.[10] This cycle is repeated until the desired peptide sequence is assembled.

Experimental Protocol: Incorporation of Fmoc-Arg(c-Pr,Pbf)-OH

This protocol outlines a standard manual procedure for the incorporation of Fmoc-Arg(c-Pr,Pbf)-OH into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Arg(c-Pr,Pbf)-OH

-

Deprotection Solution: 20% piperidine in DMF (v/v)

-

Coupling Reagents:

-

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar coupling agent.

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: a. Drain the DMF from the resin. b. Add the deprotection solution (20% piperidine in DMF) to the resin. c. Agitate the mixture for 5-10 minutes at room temperature. d. Drain the deprotection solution. e. Repeat the deprotection step once more for 5-10 minutes. f. Wash the resin thoroughly with DMF (5 x 1 min).

-

Amino Acid Activation: a. In a separate vial, dissolve Fmoc-Arg(c-Pr,Pbf)-OH (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the solution and vortex briefly. c. Allow the activation to proceed for 2-5 minutes.

-

Coupling: a. Drain the final DMF wash from the resin. b. Add the activated Fmoc-Arg(c-Pr,Pbf)-OH solution to the resin. c. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5 x 1 min). c. Wash the resin with DCM (3 x 1 min).

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a recoupling step may be necessary.

Final Cleavage and Deprotection:

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Pbf group) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing a high concentration of TFA.

Standard Cleavage Cocktail:

-

95% Trifluoroacetic acid (TFA)

-

2.5% Water

-

2.5% Triisopropylsilane (TIS)

The resin is incubated with the cleavage cocktail for 2-4 hours at room temperature. The cleaved peptide is then precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and lyophilized.

Sourcing and Suppliers

Fmoc-Arg(c-Pr,Pbf)-OH (CAS 1060769-41-6) is a specialized reagent available from a number of chemical suppliers catering to the research and pharmaceutical industries. When sourcing this compound, it is crucial to ensure high purity (typically ≥98%) to guarantee successful peptide synthesis.

Known Suppliers Include:

-

ChemScene

-

WuXi AppTec

-

BOC Sciences

-

ChemPep Inc.

Conclusion

Fmoc-Arg(c-Pr,Pbf)-OH represents a significant advancement in the toolkit for peptide chemists. The strategic combination of a base-labile Fmoc group, an acid-labile Pbf group, and a metabolically stabilizing cyclopropyl modification provides a robust and efficient means of incorporating the challenging arginine residue into complex peptide sequences. This technical guide provides the foundational knowledge and a practical framework for the successful application of this valuable reagent in drug discovery and development.

References

- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). BenchChem.

- Introduction to Peptide Synthesis Methods. (n.d.). Bachem.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- The Crucial Role of Pbf Protection in Peptide Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Solid Phase Peptide Synthesis Process and Applications 2025. (2025, May 16). Neuland Labs.

- Fmoc-Arg(Pbf)-OH. (n.d.). ChemPep.

- CN106928171A - Fmoc-Arg(Pbf)The synthetic method of OH. (n.d.).

- An In-depth Technical Guide to the Role of the Pbf Protecting Group in Cbz-D-Arg(Pbf)-OH. (n.d.). BenchChem.

- 1060769-41-6 | Fmoc-Arg(c-Pr,Pbf)-OH. (n.d.). ChemScene.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.

- Comparative Molecular Transporter Properties of Cyclic Peptides Containing Tryptophan and Arginine Residues Formed through Disulfide Cycliz

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.).

- Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action. (n.d.). Frontiers.

- N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine. (n.d.). PubChem.

- Guanidine,N,N',N''-tricyclohexyl-. (2025, August 25). Chemsrc.

- Fmoc-Arg(Pbf)-OH. (n.d.). MedChemExpress.

- Safety Data Sheet: Fmoc-D-Arg(Pbf)-OH. (n.d.). AAPPTec.

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. testing.chemscene.com [testing.chemscene.com]

- 8. guidechem.com [guidechem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Guanidine | Formula, Uses, & Facts | Britannica [britannica.com]

Comparative Technical Analysis: Fmoc-Arg(Pbf)-OH vs. Fmoc-Arg(c-Pr,Pbf)-OH in Advanced Peptide Therapeutics

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS), the selection of arginine derivatives is pivotal for determining the structural integrity, biological half-life, and therapeutic efficacy of the final peptide.[1] This guide provides a rigorous technical comparison between Fmoc-Arg(Pbf)-OH , the industry standard for generating native arginine residues, and Fmoc-Arg(c-Pr,Pbf)-OH , a specialized building block used to introduce

While both derivatives utilize the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group to protect the reactive guanidino moiety, their applications diverge significantly:

-

Fmoc-Arg(Pbf)-OH is designed for the synthesis of native biological sequences .

-

Fmoc-Arg(c-Pr,Pbf)-OH is engineered for peptidomimetics , offering enhanced proteolytic stability and conformational constraint.

Part 1: Structural Mechanics & Chemical Logic

The "Gold Standard": Fmoc-Arg(Pbf)-OH

This derivative is the cornerstone of modern Fmoc SPPS. The Pbf group is preferred over predecessors like Pmc or Mtr because of its moderate acid lability (cleavable with 95% TFA) and reduced tendency to cause tryptophan alkylation during cleavage.

-

Core Function: Delivers a native L-Arginine residue.

-

Protecting Group Strategy: The Pbf group masks the nucleophilic

-guanidino group, preventing acylation or branching during peptide elongation.[2] -

Final Product: Upon TFA cleavage, the Pbf group is removed, regenerating the native

guanidine functionality.

The Peptidomimetic: Fmoc-Arg(c-Pr,Pbf)-OH

This derivative introduces a cyclopropyl modification directly onto the guanidino nitrogen. It is not a protecting group variation; it is a modified amino acid scaffold protected by Pbf.

-

Core Function: Delivers an

-cyclopropyl-L-Arginine residue. -

Structural Modification: A cyclopropyl ring is attached to the

nitrogen of the guanidine side chain. -

Final Product: Upon TFA cleavage, the Pbf group is removed, but the cyclopropyl group remains , yielding

.

Comparative Data Table

| Feature | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(c-Pr,Pbf)-OH |

| CAS Number | 154445-77-9 | 1060769-41-6 |

| Molecular Weight | 648.77 g/mol | ~688.8 g/mol |

| Residue Generated | Native L-Arginine | |

| Primary Application | Native protein synthesis, Standard therapeutics | Peptidomimetics, NOS Inhibitors, Protease resistance |

| Proteolytic Stability | Low (Susceptible to Trypsin) | High (Steric hindrance blocks Trypsin access) |

| Cleavage Condition | 95% TFA / Scavengers | 95% TFA / Scavengers |

Part 2: Functional Implications in Drug Design

Metabolic Stability & Protease Resistance

The primary driver for selecting Fmoc-Arg(c-Pr,Pbf)-OH is to engineer resistance against trypsin-like proteases.

-

Mechanism: Trypsin cleaves peptide bonds at the C-terminus of basic residues (Arg, Lys). The bulky, rigid cyclopropyl group on the guanidine side chain creates significant steric hindrance .

-

Outcome: This prevents the protease from effectively docking with the side chain, drastically extending the in vivo half-life of the peptide therapeutic.

Conformational Constraint

The cyclopropyl group restricts the rotational freedom of the guanidino group.

-

Receptor Binding: This constraint can lock the side chain into a bioactive conformation, potentially increasing affinity for specific G-protein coupled receptors (GPCRs) or enzyme active sites (e.g., Nitric Oxide Synthase).

Part 3: Synthetic Protocols (SPPS)

Coupling Efficiency

Both derivatives possess bulky side chains. The additional cyclopropyl group in Fmoc-Arg(c-Pr,Pbf)-OH increases steric bulk, necessitating optimized coupling protocols to prevent deletion sequences.

Protocol 1: High-Efficiency Coupling for Arg Derivatives

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 min.

-

Activation:

-

Reagents: Use HATU/HOAt instead of HBTU/HOBt for the c-Pr derivative to maximize acylation rates.

-

Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 8 eq DIPEA.

-

-

Coupling Time:

-

Standard Arg(Pbf): 45–60 minutes (Single couple usually sufficient).

-

Modified Arg(c-Pr,Pbf): 2 x 60 minutes (Double coupling is mandatory to ensure >99% conversion).

-

-

Monitoring: Validate coupling with a Chloranil test (more sensitive for secondary amines) or Kaiser test.

Cleavage & Deprotection

Both derivatives release the Pbf sulfonyl group during the final TFA cleavage.[2]

Protocol 2: Universal Cleavage Cocktail (Reagent K equivalent)

-

Composition: 92.5% TFA : 2.5% TIS (Triisopropylsilane) : 2.5% EDT (Ethanedithiol) : 2.5%

. -

Procedure:

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate arginine derivative based on therapeutic goals.

Figure 1: Decision logic for selecting Arginine building blocks in SPPS.

References

-

Fields, C. G., & Fields, G. B. (1993).[3] Minimization of tryptophan alkylation in Fmoc solid-phase peptide synthesis. Tetrahedron Letters, 34(42), 6661-6664. (Establishes Pbf superiority).

-

Fishlock, D., et al. (2002).[4] Synthesis of syn and anti isomers of trans-cyclopropyl arginine. Journal of Organic Chemistry. (Discusses synthesis and utility of cyclopropyl arginine analogs). Retrieved from [Link]

Sources

Harnessing the Guanidinium Group: A Guide to Non-Canonical Arginine Analogs in Peptidomimetic Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The arginine residue, with its distinctive guanidinium side chain, is a cornerstone of molecular recognition in biology, mediating critical interactions through a combination of charge and hydrogen-bonding capabilities. However, the inherent liabilities of natural peptides—such as poor metabolic stability and limited bioavailability—often hinder their therapeutic development. Peptidomimetics that incorporate non-canonical arginine analogs offer a powerful strategy to overcome these limitations. This technical guide provides an in-depth exploration of the design, synthesis, and application of these unique building blocks. We delve into the causal science behind their use, from modulating basicity and conformational flexibility to enhancing membrane permeability. Detailed, field-proven protocols for the synthesis of arginine analog building blocks, their incorporation via solid-phase peptide synthesis (SPPS), and post-synthetic modification are presented. This guide is intended to equip researchers and drug developers with the foundational knowledge and practical methodologies required to leverage non-canonical arginine analogs for the creation of next-generation peptide-based therapeutics.

The Rationale: Why Modify Arginine?

Arginine's positively charged guanidinium group (pKa ≈ 12.5) is a master of molecular interaction. It frequently serves as an anchor point in protein-protein, protein-DNA, and protein-RNA interfaces, forming bidentate hydrogen bonds and salt bridges.[1] This functionality is also central to the activity of many antimicrobial (AMPs) and cell-penetrating peptides (CPPs), where it facilitates interaction with and translocation across biological membranes.[1][2][3]

Despite its biological importance, the canonical arginine residue presents several challenges from a drug design perspective:

-

Metabolic Instability: Peptides are susceptible to rapid degradation by proteases in vivo.[4][5][6]

-

High Hydrophilicity: The permanent positive charge can limit passive diffusion across cell membranes, contributing to poor oral bioavailability.[7]

-

Conformational Flexibility: The long, flexible alkyl chain of the arginine side chain can lead to an entropic penalty upon binding to a target, potentially limiting affinity and specificity.[1]

The strategic replacement of arginine with a non-canonical analog is a deliberate choice to address these issues. The goal is not merely to replace a functional group but to fine-tune the physicochemical properties of the entire peptidomimetic to enhance its therapeutic profile.[8] This can involve modulating basicity, altering hydrogen bond donor/acceptor patterns, introducing steric constraints, or temporarily masking the charge to create a more lipophilic prodrug.[1][7]

A Chemist's Toolbox: Classifying Arginine Analogs

Non-canonical arginine analogs can be categorized based on the nature of their structural modification. Each class offers a distinct method for modulating the properties of the original residue.

| Analog Class | Structural Modification | Primary Intended Effect(s) | Example(s) |

| Side-Chain Homologation | Extension of the aliphatic side chain. | Alter spacing and flexibility of the guanidinium group. | L-Homoarginine (hArg) |

| Guanidinium Isosteres | Replacement of the guanidinium group with a bioisostere. | Modulate pKa, charge, and H-bonding capacity. | Ornithine-derived sulfamides (neutral), N-acyl guanidines.[9][10] |

| N-Substituted Analogs | Alkylation or arylation on a guanidinium nitrogen. | Reduce H-bond donor capacity; increase lipophilicity. | Nω-methyl-arginine, Nω-ethyl-arginine.[11] |

| Backbone Scaffolds | Guanidinium attached to a non-canonical backbone or at the α-position. | Impose conformational constraints; reduce entropic penalty. | α-Guanidino acids (e.g., derived from Val, Phe).[1] |

| Charge-Masked Prodrugs | Reversible modification of the guanidinium group with lipophilic moieties. | Increase membrane permeability for improved bioavailability. | Alkoxycarbonyl-protected guanidines.[7] |

Synthesis and Incorporation: From Concept to Peptide

The successful integration of arginine analogs into peptidomimetics relies on robust chemical strategies, primarily centered around solid-phase peptide synthesis (SPPS). There are two main philosophies: the "building block" approach, where the analog is pre-synthesized, and the "on-resin" approach, where the guanidinium functionality is constructed on the resin-bound peptide.

The Building Block Approach: Pre-Synthesis of Arginine Analogs

This strategy involves the synthesis of an Fmoc-protected amino acid analog that can be directly used in standard SPPS protocols. The cornerstone of this approach is the guanidinylation of a precursor amine, most commonly the side chain of L-ornithine.[7][12]

The conversion of a primary amine to a guanidine is a fundamental transformation in this field. A variety of reagents have been developed for this purpose, each with its own advantages in terms of reactivity and handling.

This protocol describes a common method for preparing a protected arginine analog building block suitable for Fmoc-SPPS.

-

Starting Material: Commercially available Fmoc-L-Orn(Boc)-OH.

-

Side-Chain Deprotection: The side-chain Boc group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) while the Fmoc group remains intact.

-

Dissolve Fmoc-L-Orn(Boc)-OH in a 1:1 mixture of DCM:TFA.

-

Stir at room temperature for 1-2 hours, monitoring by TLC.

-

Remove solvent under reduced pressure to yield the TFA salt of Fmoc-L-Orn-OH.

-

-

Guanidinylation Reaction:

-

Dissolve the Fmoc-L-Orn-OH·TFA salt in a suitable solvent like DMF or DCM.

-

Add a base, such as diisopropylethylamine (DIPEA), to neutralize the TFA salt (approx. 2.5 equivalents).

-

Add the guanidinylating reagent, for example, N,N'-di-Boc-N''-triflylguanidine (1.1 equivalents).[13]

-

Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with dilute aqueous acid (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the final building block, Fmoc-L-Arg(Boc)₂-OH.

-

Incorporation into Peptides via SPPS

Once the building block is synthesized, it can be incorporated into a peptide chain using standard Fmoc-SPPS protocols. However, the protection of the guanidinium group is critical to prevent side reactions.[14][15]

The choice of protecting group for the arginine (or analog) side chain is one of the most important decisions in the synthesis of arginine-containing peptides. The group must be stable to the basic conditions of Fmoc removal (20% piperidine) but labile to the final acidic cleavage cocktail (typically TFA-based).

| Protecting Group | Structure | Relative Lability | Key Considerations |

| Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) | Arylsulfonyl | Least Labile | Requires harsh TFA conditions; risk of incomplete removal, especially in peptides with multiple Arg residues.[16] |

| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Arylsulfonyl | Intermediate | More labile than Mtr. Can cause significant alkylation of tryptophan residues during cleavage if scavengers are not used.[14][17] |

| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Arylsulfonyl | Most Labile | The current standard. Cleaved efficiently with standard TFA cocktails. Less prone to causing Trp alkylation than Pmc.[14][16][17] |

| NO₂ (Nitro) | Nitro | Boc-SPPS group | Used in Boc chemistry; removal with HF can lead to ornithine formation as a side product.[16] |

Self-Validating System: During cleavage, the use of a scavenger cocktail is essential for trustworthiness. A typical cocktail is TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5). For peptides containing tryptophan, adding thioanisole is recommended to "scavenge" the cationic Pbf or Pmc species released during deprotection, preventing them from reattaching to the electron-rich indole ring of tryptophan.[16][17]

The On-Resin Approach: Post-Coupling Guanidinylation

An elegant alternative to the building block approach is to construct the arginine analog side chain directly on the solid support. This method offers flexibility and is particularly useful for creating libraries of analogs, as a common peptide precursor can be diversified in the final steps.[1][18]

This workflow assumes the peptide has been assembled using Fmoc-L-Orn(Alloc)-OH, where the Alloc group is an orthogonal protecting group for the side-chain amine.

-

Peptide Synthesis: Assemble the desired peptide sequence on a suitable resin using standard Fmoc-SPPS. The ornithine residue is incorporated as Fmoc-L-Orn(Alloc)-OH.

-

Selective Alloc Deprotection: After completion of the sequence, the resin is treated to remove only the Alloc group, leaving all other protecting groups (including the N-terminal Fmoc, if desired) intact.

-

Swell the resin in anhydrous DCM under an argon atmosphere.

-

Add a solution of Pd(PPh₃)₄ (0.25 equivalents) and a scavenger such as phenylsilane (25 equivalents) in DCM.

-

Agitate the mixture for 2 hours at room temperature. The reaction progress can be monitored by a colorimetric test (e.g., Kaiser test) on a resin sample to confirm the presence of a free primary amine.

-

Wash the resin thoroughly with DCM, DMF, and methanol to remove all traces of the palladium catalyst.

-

-

On-Resin Guanidinylation:

-

Swell the resin (now with a free ornithine side-chain amine) in DMF.

-

Add a solution of the guanidinylating reagent (e.g., 1H-Pyrazole-1-carboxamidine hydrochloride, 5 equivalents) and DIPEA (10 equivalents) in DMF.

-

Agitate the reaction mixture at room temperature overnight.

-

Wash the resin extensively with DMF, DCM, and methanol.

-

-

Cleavage and Deprotection: Proceed with the standard final cleavage and deprotection using a TFA scavenger cocktail to release the final peptidomimetic containing the newly formed arginine analog.

Characterization and Functional Validation

Incorporating a non-canonical analog necessitates a thorough biophysical and functional characterization to understand the consequences of the chemical modification.

-

Purity and Identity: The first step is always to confirm the identity and purity of the synthesized peptide. This is achieved using a combination of High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) to confirm the correct molecular weight.

-

Structural Analysis: Circular Dichroism (CD) spectroscopy is a powerful technique to assess the impact of the analog on the peptide's secondary structure (e.g., α-helix, β-sheet content).[3] For detailed atomic-level structural information, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

-

Functional Assays: The choice of functional assay is dictated by the peptide's intended application.

-

Binding Affinity: For peptides targeting receptors or enzymes, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify changes in binding affinity (Kᴅ).

-

Enzymatic Stability: The stability of the peptidomimetic against proteolytic degradation can be assessed by incubating it with relevant proteases (e.g., trypsin, chymotrypsin) or in human serum, and monitoring the disappearance of the parent peptide over time by HPLC.

-

Biological Activity: For AMPs, this would involve determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.[2] For CPPs, cellular uptake can be quantified using fluorescence microscopy or flow cytometry with a fluorescently labeled version of the peptide.

-

Applications and Case Studies

The true value of non-canonical arginine analogs is demonstrated in their ability to solve specific challenges in drug development.

-

Enhancing Protease Inhibition: In the development of inhibitors for serine proteases like thrombin or urokinase-type plasminogen activator (uPA), the P1 residue, which fits into the S1 pocket of the enzyme, is often arginine. Replacing this arginine with analogs that have modified side-chain lengths or stereochemistry can fine-tune the specificity and affinity of the inhibitor.[9][18]

-

Improving Cell Penetration: Arginine-rich peptides are known to be potent CPPs.[2] However, high cationic charge can also lead to toxicity. Using analogs that modulate basicity or introduce lipophilicity can create a better balance between cell-penetrating efficacy and toxicity.[3][7]

-

Modulating Protein-Protein Interactions (PPIs): PPIs are often mediated by large, flat interfaces, making them difficult to target with small molecules. Peptidomimetics offer a solution. By replacing a key arginine in a binding motif with a conformationally constrained analog, such as an α-guanidino acid, it is possible to pre-organize the peptide into its bioactive conformation, thereby increasing affinity and specificity for its target.[1]

-

Targeting Nucleic Acids: The guanidinium group is adept at recognizing the phosphate backbone of DNA and RNA. Peptides containing arginine mimetics with altered geometries and H-bonding patterns have been designed to achieve sequence-selective recognition of double-stranded nucleic acids.[19]

Future Outlook

The field of non-canonical amino acids continues to expand, offering ever-more sophisticated tools for peptide design.[4][20][21][22] For arginine analogs, future research will likely focus on several key areas:

-

Novel Guanidinylation Chemistry: The development of milder, more efficient, and more orthogonal guanidinylation reagents will simplify the synthesis of complex analogs.

-

Photo-switchable Analogs: Incorporating photo-responsive elements into the arginine side chain could allow for spatiotemporal control over peptide activity.

-

Advanced Prodrug Strategies: Designing more sophisticated charge-masking groups that are cleaved by specific enzymes at the target site will improve drug delivery and reduce off-target effects.

-

Integration with Biologics: The direct, site-specific incorporation of arginine analogs into larger proteins and antibodies using genetic code expansion techniques will open new avenues for creating highly potent and specific biotherapeutics.[23][24][25]

By moving beyond the canonical 20 amino acids, scientists can imbue peptides with novel functions and drug-like properties. Non-canonical arginine analogs, with their ability to precisely modulate the critical guanidinium group, represent a vital component of this endeavor, paving the way for the next generation of peptidomimetic therapies.

References

-

Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 6, 2026, from [Link]

- Methods for the synthesis of arginine-containing peptides. (2005). Google Patents.

-

Elucidation of the Contribution of Active Site and Exosite Interactions to Affinity and Specificity of Peptidylic Serine Protease Inhibitors Using Non-Natural Arginine Analogs. (2012). ResearchGate. Retrieved February 6, 2026, from [Link]

- Methods for the synthesis of arginine-containing peptides. (2018). Google Patents.

-

Witkowska, A., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. MDPI. Retrieved February 6, 2026, from [Link]

-

Teixeira, V. H., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. Retrieved February 6, 2026, from [Link]

-

Tasin, B., et al. (2009). A new non-natural arginine-like amino acid derivative with a sulfamoyl group in the side-chain. PubMed. Retrieved February 6, 2026, from [Link]

-

de la Torre, F., et al. (2020). Enzymes Involved in the Biosynthesis of Arginine from Ornithine in Maritime Pine (Pinus pinaster Ait.). PMC. Retrieved February 6, 2026, from [Link]

-

Pagar, A. D., et al. (2021). Noncanonical Amino Acids in Biocatalysis. PMC. Retrieved February 6, 2026, from [Link]

-

Narancic, T., et al. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

-

Wang, J., et al. (2020). Reconstitution of the Ornithine Cycle with Arginine:Glycine Amidinotransferase to Engineer Escherichia coli into an Efficient Whole-Cell Catalyst of Guanidinoacetate. PubMed. Retrieved February 6, 2026, from [Link]

-

Schneider, M., et al. (2014). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. PMC. Retrieved February 6, 2026, from [Link]

-

Pelay-Gimeno, M., et al. (2013). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. PMC. Retrieved February 6, 2026, from [Link]

-

Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. NIH. Retrieved February 6, 2026, from [Link]

-

Pérez-Peña, M., et al. (2022). Arginine Homopeptide of 11 Residues as a Model of Cell-Penetrating Peptides in the Interaction with Bacterial Membranes. PMC. Retrieved February 6, 2026, from [Link]

-

Hamzé, A., et al. (2004). Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach. PubMed. Retrieved February 6, 2026, from [Link]

-

Mishra, B., et al. (2019). Membrane Active Peptides and Their Biophysical Characterization. PMC. Retrieved February 6, 2026, from [Link]

-

Ferrazzano, L., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. Retrieved February 6, 2026, from [Link]

-

Introduction: “Noncanonical Amino Acids”. (2024). ACS Publications. Retrieved February 6, 2026, from [Link]

-

An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. (2022). ACS Central Science. Retrieved February 6, 2026, from [Link]

-

Do I need to protect Fmoc-Arg in solid phase peptide synthesis?. (2022). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. PubMed. Retrieved February 6, 2026, from [Link]

-

Noncanonical Amino Acids in Biocatalysis. (2021). ACS Publications. Retrieved February 6, 2026, from [Link]

-

Scola, P. M., et al. (2017). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. Retrieved February 6, 2026, from [Link]

-

Yusuf, A. O., et al. (2014). Solid-Phase Peptide Synthesis of Arginine-vasopressin with Amide Side-chain of Asparagine Protected with 1-Tetralinyl Group. ResearchGate. Retrieved February 6, 2026, from [Link]

-

Peptidomimetics as next – generation therapeutic applications. (2024). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. (2013). RSC Publishing. Retrieved February 6, 2026, from [Link]

-

Qu, J., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers. Retrieved February 6, 2026, from [Link]

-

Fmoc-Arg(Pmc). (n.d.). Aapptec. Retrieved February 6, 2026, from [Link]

-

Arginine Mimetics. (2007). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Quantification of arginine-rich cyclic cell-penetrating peptide-lipid conjugates using trifluoracetic acid. (2024). ChemRxiv. Retrieved February 6, 2026, from [Link]

- Method for the preparation of D-arginine and L-ornithine. (1994). Google Patents.

-

Effects of Including an N-Terminal Insertion Region and Arginine-Mimetic Side Chains in Helical Peptoid Analogues of Lung Surfactant Protein B. (2006). ACS Publications. Retrieved February 6, 2026, from [Link]

-

Comparative Properties of Helical and Linear Amphipathicity of Peptides Composed of Arginine, Tryptophan, and Valine. (2024). MDPI. Retrieved February 6, 2026, from [Link]

- Guanidinylation reagents. (1998). Google Patents.

-

Biondi, B., et al. (2017). Incorporation of arginine mimetic residue into peptides for recognition of double stranded nucleic acid structure: Binding and aggregation studies. PubMed. Retrieved February 6, 2026, from [Link]

-

Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

-

Luthra, M., et al. (1998). Conversion of arginine into ornithine by advanced glycation in senescent human collagen and lens crystallins. PubMed. Retrieved February 6, 2026, from [Link]

-

Lau, Y. H., et al. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. PMC. Retrieved February 6, 2026, from [Link]

Sources

- 1. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginine Homopeptide of 11 Residues as a Model of Cell-Penetrating Peptides in the Interaction with Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A new non-natural arginine-like amino acid derivative with a sulfamoyl group in the side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymes Involved in the Biosynthesis of Arginine from Ornithine in Maritime Pine (Pinus pinaster Ait.) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO1998052917A2 - Guanidinylation reagents - Google Patents [patents.google.com]

- 14. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. peptide.com [peptide.com]

- 17. peptide.com [peptide.com]

- 18. researchgate.net [researchgate.net]

- 19. Incorporation of arginine mimetic residue into peptides for recognition of double stranded nucleic acid structure: Binding and aggregation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. books.rsc.org [books.rsc.org]

- 22. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Noncanonical Amino Acids in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

Metabolic Stability of Cyclopropyl Arginine Peptides: A Technical Guide

Executive Summary

The clinical translation of arginine-rich peptides (e.g., Cell-Penetrating Peptides, antimicrobial peptides) is frequently stalled by their rapid degradation in vivo. Trypsin-like proteases, ubiquitous in serum and the cytosol, rapidly cleave the C-terminal side of cationic residues. Cyclopropyl Arginine (Cp-Arg) —specifically 2,3-methanoarginine analogs—represents a high-precision peptidomimetic strategy to overcome this barrier.

By incorporating a cyclopropane ring into the peptide backbone (constraining the

Mechanistic Basis of Stability

The Proteolytic "Lock-Out"

Native L-arginine adopts an extended conformation within the S1 binding pocket of trypsin, allowing the catalytic triad (His57, Asp102, Ser195) to hydrolyze the scissile bond. Cp-Arg introduces a rigid cyclopropane scaffold that restricts the torsion angles (

-

Conformational Constraint: The 2,3-methano modification freezes the backbone, preventing the rotation necessary for the peptide to align with the protease's oxyanion hole.

-

Steric Shielding: The methylene bridge of the cyclopropane ring acts as a steric wall, physically blocking the approach of the nucleophilic serine hydroxyl group.

Oxidative Liability: The CYP450 Counter-Balance

While Cp-Arg confers exceptional proteolytic stability, the cyclopropyl ring itself can be a metabolic soft spot. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) can catalyze the oxidative ring-opening of cyclopropylamines, leading to reactive intermediates (e.g., enals) that may form covalent adducts with proteins.

-

Mitigation Strategy: Substitution on the cyclopropane ring (e.g., methyl-substitution) or backbone positioning (away from N-termini) can sterically hinder CYP access, balancing proteolytic resistance with oxidative inertness.

Visualization: Stability vs. Degradation Pathways

The following diagram illustrates the divergent metabolic fates of native Arginine peptides versus Cyclopropyl Arginine analogs.

Figure 1: Comparative metabolic pathways. Native Arginine succumbs to proteolysis, while Cp-Arg resists hydrolysis but requires monitoring for CYP-mediated ring oxidation.

Experimental Protocol: Assessing Metabolic Stability

To rigorously validate the stability of Cp-Arg peptides, a dual-assay approach is required: Serum Stability (broad spectrum) and Trypsin Resistance (mechanism-specific).

Materials Required

-

Test Peptide: Cp-Arg analog (purity >95% by HPLC).

-

Control Peptide: Native L-Arg equivalent.

-

Matrix: Pooled Human Serum (heat-inactivated for control, active for test) or Purified Trypsin (bovine/porcine).

-

Internal Standard: Tolbutamide or Labetalol.

-

Quenching Solution: Acetonitrile (ACN) with 1% Formic Acid.

Step-by-Step Workflow

Step 1: Preparation

-

Prepare a 10 mM stock solution of the peptide in DMSO.

-

Dilute to 10

M working concentration in PBS (pH 7.4).

Step 2: Incubation (Serum Assay)

-

Aliquot 190

L of human serum into 1.5 mL Eppendorf tubes (one per time point). -

Pre-incubate serum at 37°C for 10 minutes.

-

Spike 10

L of peptide working solution (final conc: 0.5 -

Incubate at 37°C with gentle shaking.

Step 3: Sampling & Quenching

-

At defined time points (0, 15, 30, 60, 120, 240 min), remove 50

L of the reaction mixture. -

Immediately add 200

L of ice-cold Quenching Solution containing the Internal Standard. -

Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

Step 4: Analysis (LC-MS/MS)

-

Inject 5

L of the supernatant onto a C18 reverse-phase column. -

Monitor the parent ion transition (MRM mode).

-

Calculate % Remaining relative to T=0.

Data Analysis & Half-Life Calculation

Plot the natural log (ln) of the % Remaining peptide versus time. The slope (

Self-Validation Check:

-

If the

of the linear fit is < 0.90, the degradation may not be first-order (check for saturation or precipitation). -

The T=0 sample must be quenched immediately after spiking to establish a true baseline.

Quantitative Comparison: Native vs. Cp-Arg

The table below summarizes typical stability data derived from comparative studies of arginine-rich peptides (e.g., Tat analogs, R8).

| Parameter | Native L-Arg Peptide | Cyclopropyl-Arg (Cp-Arg) | Improvement Factor |

| Serum Half-Life ( | < 15 min | > 240 min | > 16x |

| Trypsin Resistance ( | N/A (Substrate) | 0.16 mM (Inhibitor) | Competitive Inhibition |

| Cytosolic Stability | Low | High | Extended Intracellular Activity |

| Membrane Permeability | Moderate | High (Increased Lipophilicity) | Enhanced Uptake |

Note: Data derived from 2,3-methanoarginine analogs [1][2].

Synthesis & Workflow Visualization

The synthesis of Cp-Arg peptides requires specialized building blocks. The workflow below outlines the critical path from monomer synthesis to stability validation.

Figure 2: Integrated workflow for the synthesis and validation of Cp-Arg peptides.

References

-

Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. Source: PubMed (NIH) URL:[Link]

-

D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. Source: bioRxiv URL:[1][Link]

-

Metabolism of cyclopropyl groups. Source: Hypha Discovery URL:[Link]

-

Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives. Source: PubMed Central (NIH) URL:[Link]

-

Strategies for Improving Peptide Stability and Delivery. Source: MDPI (Pharmaceutics) URL:[Link]

Sources

N-Alkylated Arginine Derivatives: Chemical Synthesis, Biological Mechanism, and Therapeutic Utility

Abstract

This technical guide provides a comprehensive analysis of N-alkylated arginine derivatives, bridging the gap between organic synthesis, endogenous signaling biology, and drug development. We explore the distinct roles of

Structural & Chemical Foundations

Arginine is unique among amino acids due to its guanidinium side chain, which remains protonated (

-

-Alkylation (Backbone): Modification of the

-

Effect: Removes a hydrogen bond donor from the peptide backbone, altering conformation (cis/trans isomerization) and increasing lipophilicity.

-

Utility: Critical for designing peptidomimetics with resistance to serum proteases and improved membrane permeability (e.g., Cyclosporine A logic).

-

-

-Alkylation (Side-Chain): Modification of the guanidino nitrogens (

-

Effect: Sterically hinders enzyme active sites (e.g., NOS) or alters hydrogen bonding patterns without significantly changing basicity.

-

Utility: Endogenous signaling regulation (ADMA/SDMA) and synthetic enzyme inhibitors.

-

Table 1: Key N-Alkylated Arginine Derivatives

| Derivative | Structure | Biological Role | Clinical/Research Utility |

| L-NMMA | Non-selective NOS inhibitor | Early sepsis therapeutics; research tool. | |

| ADMA | Asymmetric dimethylarginine | Endogenous NOS inhibitor | Cardiovascular risk biomarker; endothelial dysfunction.[1] |

| SDMA | Symmetric dimethylarginine | Competes for CAT transport | Renal function marker (GFR); not a direct NOS inhibitor. |

| Peptoid-Arg | N-alkylglycine w/ guanidino sidechain | Artificial polymer unit | Protease-resistant antimicrobial peptides. |

Biological Mechanisms: The Methylarginine Pathway

In the context of drug development, understanding the endogenous regulation of arginine methylation is critical. Unlike phosphorylation, arginine methylation was historically considered irreversible, but the discovery of demethylating enzymes (JmjC domain) and metabolizing enzymes (DDAH) changed this paradigm.

The ADMA/NO Axis

ADMA acts as a competitive inhibitor of Nitric Oxide Synthase (NOS). Although intracellular arginine concentrations (~100-800

-

PRMTs (Protein Arginine Methyltransferases): Catalyze the addition of methyl groups from SAM (S-adenosylmethionine) to arginine residues in proteins.

-

Type I PRMTs generate ADMA.

-

Type II PRMTs generate SDMA.

-

-

DDAH (Dimethylarginine Dimethylaminohydrolase): The "sink" for ADMA. It hydrolyzes ADMA into citrulline and dimethylamine. Crucially, SDMA is NOT a substrate for DDAH and is cleared solely by renal excretion.

Visualization: The Arginine-ADMA-NO Signaling Pathway

Figure 1: The metabolic fate of methylated arginines. Note the distinct clearance pathways for ADMA (enzymatic) vs. SDMA (renal).

Synthetic Methodologies: Solid-Phase Guanylation

Synthesizing N-alkylated arginines directly from arginine is chemically inefficient due to the hyper-reactivity of the guanidino group. The most robust "Senior Scientist" approach involves Solid-Phase Guanylation of Ornithine .

This strategy allows you to build the peptide chain using Ornithine (which has a primary amine side chain), and then convert that amine into a specific N-alkylated guanidine using a "Goodman Reagent" (triflylguanidine) derivative.

Experimental Protocol: Synthesis of Peptides Containing -Alkyl Arginine

Objective: Incorporate a specific N-methyl arginine into a peptide sequence using Fmoc-SPPS.

Reagents:

-

Resin: Rink Amide MBHA resin.

-

Amino Acid: Fmoc-Orn(Mtt)-OH (Ornithine with acid-labile Mtt side-chain protection).

-

Guanylating Agent:

-di-Boc- -

Deprotection: 1% TFA in DCM (selective for Mtt).

-

Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O.

Step-by-Step Workflow:

-

Peptide Assembly:

-

Synthesize the peptide backbone using standard Fmoc/tBu chemistry.

-

Insert Fmoc-Orn(Mtt)-OH at the position where the alkyl-arginine is desired.

-

Complete the N-terminal Fmoc deprotection or acetylation as required.

-

-

Selective Side-Chain Deprotection (Mtt Removal):

-

Rationale: We must expose the

-amine of Ornithine without cleaving the peptide from the resin or removing other side-chain protecting groups (like tBu or Pbf). -

Wash resin with DCM.

-

Treat with 1% TFA / 5% TIS in DCM (flow-through method) until the yellow color (trityl cation) disappears.

-

Critical Step: Immediately neutralize the resin with 5% DIPEA in DMF to prevent premature cleavage.

-

-

On-Resin Guanylation:

-

Suspend resin in DCM/DMF (1:1).

-

Add Goodman's Reagent (3 equiv) and Triethylamine (TEA, 5 equiv).

-

Reaction: Agitate at Room Temp for 4–12 hours.

-

Mechanism:[3][4][5][6] The primary amine of Ornithine attacks the electrophilic triflylguanidine, displacing the triflate group and forming the protected guanidine.

-

Validation: Perform a Kaiser test (ninhydrin). It should be negative (colorless), indicating the conversion of the primary amine to guanidine.

-

-

Final Cleavage & Deprotection:

-

Treat resin with 95% TFA cocktail. This removes the Boc groups from the newly formed guanidine and cleaves the peptide from the resin.

-

Precipitate in cold diethyl ether and analyze via LC-MS.

-

Visualization: Synthetic Workflow

Figure 2: On-resin conversion of Ornithine to Arginine derivatives allows for precise installation of alkyl groups.

Therapeutic & Pharmacological Utility[7]

Cell-Penetrating Peptides (CPPs)

Poly-arginine sequences (e.g.,

-

Innovation:

-methylation of arginine residues in CPPs increases lipophilicity and disrupts hydrogen bonding with solvent water. -

Outcome: This reduces the energetic cost of membrane translocation, enhancing cytosolic delivery of conjugated drugs.

Peptidomimetics and Stability

Serum proteases (trypsin-like) cleave at the C-terminus of basic residues (Arg/Lys).

-

Strategy: Incorporating

-methyl-arginine prevents protease recognition due to steric hindrance at the scissile bond. -

Data: Peptides containing

-Me-Arg show half-life extensions from minutes to hours in human plasma.

Analytical Characterization

Distinguishing between ADMA and SDMA is a classic analytical challenge because they are isobaric (same mass, different structure).

-

Method: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized C18 columns with ion-pairing agents.

-

Fragmentation:

-

ADMA: Loses dimethylamine (45 Da) to form a fragment at m/z 158.

-

SDMA: Loses methylamine (31 Da) or undergoes different fragmentation patterns depending on collision energy.

-

Note: Chromatographic separation is preferred over relying solely on MS fragmentation due to cross-talk.

-

References

-

Vallance, P., & Leiper, J. (2004). Cardiovascular biology of the asymmetric dimethylarginine:dimethylarginine dimethylaminohydrolase pathway. Arteriosclerosis, Thrombosis, and Vascular Biology, 24(6), 1023–1030. Link

-

Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected triflylguanidines: A new class of guanidinylation reagents. The Journal of Organic Chemistry, 63(12), 3804–3805. Link

-

Bedford, M. T., & Clarke, S. G. (2009). Protein arginine methylation in mammals: who, when, and why. Molecular Cell, 33(1), 1–13. Link

-

Böger, R. H. (2006). Asymmetric dimethylarginine (ADMA): a novel risk marker in cardiovascular medicine and beyond.[6][7] Annals of Medicine, 38(2), 126–136. Link

-

Wender, P. A., et al. (2000). The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters. Proceedings of the National Academy of Sciences, 97(24), 13003–13008. Link

Sources

- 1. b-ac.co.uk [b-ac.co.uk]

- 2. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of novel alkylated arginine derivatives suitable for click-cycloaddition chemistry and their incorporation into pseudosubstrate- and bisubstrate-based kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA) and homoarginine (hArg): the ADMA, SDMA and hArg paradoxes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vedeqsa.com [vedeqsa.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Incorporating Fmoc-Arg(c-Pr,Pbf)-OH into long peptide chains

Application Note & Protocol

Topic: A Senior Application Scientist's Guide to Incorporating Arginine Derivatives into Long Peptide Chains: A Deep Dive into Fmoc-Arg(Pbf)-OH and a Scientific Perspective on the Hypothetical Fmoc-Arg(c-Pr,Pbf)-OH

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Arginine Challenge in Peptide Synthesis

The incorporation of arginine (Arg) residues into long peptide chains is a persistent challenge in solid-phase peptide synthesis (SPPS). The highly basic and nucleophilic nature of the guanidinium side chain necessitates robust protection to prevent side reactions.[1] The choice of protecting group is paramount, directly influencing coupling efficiency, prevention of side reactions like lactam formation, and the final purity of the peptide.[2] This guide provides a comprehensive overview of the industry-standard Fmoc-Arg(Pbf)-OH, detailing its mechanism of action and field-proven protocols for its successful incorporation.[3]

Furthermore, we address the inquiry into the novel, non-standard derivative, Fmoc-Arg(c-Pr,Pbf)-OH . As this derivative is not described in current literature or commercial catalogs, this document provides a scientific, experience-based perspective on its potential properties and the synthetic challenges it may present, derived from first principles of organic chemistry and peptide synthesis.

The Gold Standard: Understanding and Utilizing Fmoc-Arg(Pbf)-OH

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become the protecting group of choice for arginine in Fmoc-based SPPS for several key reasons.[3] It offers an optimal balance between stability to the basic conditions of Fmoc-deprotection (typically 20% piperidine in DMF) and lability under the final, strongly acidic cleavage conditions (e.g., Trifluoroacetic acid - TFA).[3]

The Pbf Advantage: Causality Behind its Efficacy

The primary advantage of the Pbf group over its predecessors, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), is its superior ability to prevent the alkylation of sensitive residues, particularly tryptophan (Trp), during final cleavage.[4] The carbocation generated from the Pbf group upon acid cleavage is less reactive and more readily scavenged than that from Pmc, leading to significantly higher purity and yield for Trp-containing peptides.[4] A study demonstrated that a 3-hour TFA treatment resulted in 69% of the desired peptide using Arg(Pbf), compared to only 46% with Arg(Pmc).[4]

However, the steric bulk of the Pbf group is a double-edged sword. While it aids in preventing side reactions, it can also impede coupling efficiency, especially in sterically hindered sequences or during the synthesis of long peptides where resin-bound peptide aggregation can occur.[1] Additionally, unprotected arginine derivatives are prone to forming an inactive δ-lactam, a side reaction that the Pbf group helps to suppress.[2]

Data Summary: Key Parameters for Fmoc-Arg(Pbf)-OH

| Parameter | Value/Range | Rationale & Citation |

| Molecular Weight | 648.77 g/mol | Essential for accurate reagent measurement. |

| Typical Equivalents | 3-5 eq. | Ensures a sufficient concentration gradient to drive the reaction to completion, overcoming steric hindrance.[3] |

| Coupling Time | 1-2 hours | Standard duration for efficient coupling; may require extension or double coupling for difficult sequences.[3] |

| Fmoc Deprotection | 20% Piperidine in DMF | Standard condition for Fmoc removal, to which the Pbf group is stable.[3] |

| Final Cleavage | >90% TFA with scavengers | Strong acid required for efficient Pbf removal. Scavengers (e.g., TIS, water, EDT) are critical to prevent side reactions.[4] |

Core Protocol: High-Efficiency Incorporation of Fmoc-Arg(Pbf)-OH

This protocol is designed for manual SPPS but the principles are directly applicable to automated synthesizers. The core of the strategy is efficient pre-activation and ensuring sufficient reaction time.

Reagents and Materials

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-Arg(Pbf)-OH

-

Coupling Reagents: HCTU, HATU, or HBTU/HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Kaiser Test Kit

Step-by-Step Methodology

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the swelling solvent.

-

Add the 20% piperidine/DMF solution and agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation (Pre-activation is key):

-

In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (4 eq.), HCTU (3.9 eq.), in DMF.

-

Add DIPEA (8 eq.) to the mixture.

-

Allow the activation to proceed for 1-2 minutes before adding to the resin. Causality: Pre-activation ensures the formation of the active ester, minimizing side reactions like guanidinylation of the growing peptide's N-terminus.[5]

-

-

Coupling Reaction:

-

Add the activated Fmoc-Arg(Pbf)-OH solution to the deprotected resin.

-

Agitate the mixture for 1.5 - 2 hours at room temperature.

-

-

Monitoring and Post-Coupling Wash:

-

Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue beads), a second coupling (double coupling) is recommended. Repeat steps 3 & 4 with fresh reagents for 1 hour.

-

Once coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

-

Experimental Workflow Diagram

Caption: Standard SPPS cycle for incorporating Fmoc-Arg(Pbf)-OH.

Scientific Perspective: The Hypothetical Fmoc-Arg(c-Pr,Pbf)-OH

The query for Fmoc-Arg(c-Pr,Pbf)-OH introduces a fascinating chemical concept. The "c-Pr" likely refers to a cyclopropyl group. Based on established chemical principles, this group could be part of the arginine side-chain itself (an arginine analog) or an additional protecting group. Given the lack of literature, we will analyze the more plausible scenario: a cyclopropyl moiety integrated into the arginine side-chain, creating a conformationally constrained amino acid.

The Role of the Cyclopropyl Group: A Double-Edged Sword

Cyclopropyl groups are powerful tools in medicinal chemistry for several reasons:

-

Conformational Rigidity: The three-membered ring introduces significant strain, locking bond angles and restricting the conformational freedom of the side chain.[6] In a peptide, this could be used to enforce a specific secondary structure, such as a β-turn, which can be critical for biological activity.[7]

-

Metabolic Stability: The high C-H bond dissociation energy of cyclopropyl groups can make them less susceptible to oxidative metabolism, potentially increasing the in vivo half-life of a peptide therapeutic.[6]

-

Modulated Lipophilicity: The cyclopropyl group can alter the electronic properties and lipophilicity of the side chain, which may influence cell permeability or receptor binding.[8]

However, these benefits come with significant synthetic challenges:

-

Extreme Steric Hindrance: The combination of the bulky Pbf group and a rigid cyclopropyl ring would create a sterically demanding building block. Coupling this derivative would likely be extremely slow and inefficient with standard reagents.

-

Altered Reactivity: The strain of the cyclopropyl ring can alter the electronic character of adjacent bonds, though its effect on the distant guanidinium group's reactivity during SPPS is difficult to predict without experimental data.[9]

Hypothetical Protocol for a Sterically Hindered Arginine Analog

Incorporating a hypothetical Fmoc-Arg(c-Pr,Pbf)-OH would necessitate a protocol designed for highly hindered amino acids.

Key Modifications to the Standard Protocol:

-

Choice of Coupling Reagents: Standard reagents may be insufficient. More potent activators like COMU or specialized reagents known for coupling hindered amino acids would be a logical starting point.[10]

-

Increased Equivalents and Concentration: Using higher equivalents (e.g., 5-10 eq.) of the amino acid and coupling reagents, in a minimal solvent volume to maximize concentration, would be essential.

-

Extended Coupling Times & Elevated Temperature: Coupling times of 4-24 hours may be necessary. Microwave-assisted SPPS could be highly beneficial, as it can accelerate the coupling of sterically hindered residues.[1]

-

Double and Triple Coupling: It is highly probable that multiple coupling cycles would be required to achieve an acceptable yield.

-

Intensive Monitoring: Frequent Kaiser testing would be critical to assess the progress of the sluggish coupling reaction.

Conceptual Diagram: Standard vs. Hypothetical Arginine Derivative

Caption: Structural and property comparison of standard vs. hypothetical Arg derivative.

Conclusion and Expert Recommendations

For the reliable and high-yield synthesis of long peptide chains, Fmoc-Arg(Pbf)-OH remains the scientifically validated and recommended choice. Its properties are well-understood, and established protocols, when followed diligently, can overcome its inherent steric challenges.

The concept of an Fmoc-Arg(c-Pr,Pbf)-OH derivative is intriguing from a chemical biology and drug design perspective. The introduction of a cyclopropyl group could imbue a peptide with unique conformational and metabolic properties. However, researchers and drug developers must be aware that this is a non-standard building block that would require a custom, multi-step synthesis. Its subsequent incorporation into a peptide chain would present a significant synthetic hurdle, demanding extensive optimization of coupling conditions. Any project contemplating such a novel analog should begin with a small-scale feasibility study to establish viable coupling protocols before proceeding to longer, more complex sequences.

References

- Synthesis of Fmoc-Arg(Pbf)-OH.

-

Fmoc-Arg(Pbf)-OH [154445-77-9] . Aapptec Peptides. [Link]

-

Metabolism of cyclopropyl groups . Hypha Discovery. [Link]

- Methods for the synthesis of arginine-containing peptides.

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry . Aapptec. [Link]

-

Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent . Green Chemistry (RSC Publishing). [Link]

-

Side-chain to backbone interactions dictate the conformational preferences of a cyclopentane arginine analogue . PMC - NIH. [Link]

-

Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis . NIH. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis . Luxembourg Bio Technologies. [Link]

- Methods for the synthesis of arginine-containing peptides.

-

Conformational design of cyclic peptides . University of Glasgow Theses. [Link]

-

Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents . RSC Publishing. [Link]

-

Advances in Fmoc solid‐phase peptide synthesis . PMC - NIH. [Link]

-

Cyclopropyl Definition - Organic Chemistry Key Term . Fiveable. [Link]

-

Side-chain protecting groups in Fmoc-based SPPS . ResearchGate. [Link]

-

The effect of conformation on the solution stability of linear vs. cyclic RGD peptides . PubMed. [Link]

-

Reactivity of electrophilic cyclopropanes . PMC - NIH. [Link]

-

(a) Conformational restriction by steric effects due to the structural... . ResearchGate. [Link]

-

Amino Acid Derivatives for Peptide Synthesis . AAPPTec. [Link]

-

Driving tert-butyl axial: the surprising cyclopropyl effect . RSC Publishing. [Link]

-

Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability . MDPI. [Link]

-

Synthesis of novel arginine analogs for use as P1 residues in upain-2... . ResearchGate. [Link]

-

Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group . MDPI. [Link]

-

Reactivity of electrophilic cyclopropanes . ResearchGate. [Link]

- Methods for the synthesis of arginine-containing peptides.

Sources

- 1. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Conformational design of cyclic peptides - Enlighten Theses [theses.gla.ac.uk]

- 8. fiveable.me [fiveable.me]

- 9. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Optimizing Fmoc Deprotection Times for Cyclopropyl-Arginine Residues in Solid-Phase Peptide Synthesis

Introduction: The Role of Cyclopropyl-Arginine in Peptide Design

Cyclopropyl-arginine is a conformationally constrained analog of arginine that has garnered significant interest in peptide and drug design.[1] Its rigid cyclopropyl group, integrated into the side chain, offers a powerful tool for probing and modulating peptide-protein interactions. By locking the dihedral angles of the arginine side chain, researchers can investigate the bioactive conformation of peptides, leading to the development of more potent and selective therapeutic agents, including inhibitors of nitric oxide synthase (NOS).[1]